

Spectroscopic Characterization of 1-(4-(decyloxy)phenyl)ethanone: An In-depth Technical Guide

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Compound of Interest

Compound Name:	1-(4-(Decyloxy)phenyl)ethanone
CAS No.:	18099-59-7
Cat. No.:	B107628

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This guide provides a comprehensive analysis of the spectroscopic data for **1-(4-(decyloxy)phenyl)ethanone**, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction

1-(4-(decyloxy)phenyl)ethanone is an aromatic ketone characterized by a decyloxy substituent on the phenyl ring. The precise elucidation of its molecular structure is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm the identity and purity of this compound. This guide will delve into the interpretation of its ^1H NMR, ^{13}C NMR, IR, and mass spectra, providing not only the data but also the rationale behind the experimental methodologies and data interpretation.

Molecular Structure

To facilitate the understanding of the spectroscopic data, the molecular structure of **1-(4-(decyloxy)phenyl)ethanone** is presented below. The numbering of the carbon and hydrogen atoms is provided to aid in the assignment of spectroscopic signals.

Caption: Molecular structure of **1-(4-(decyloxy)phenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum is contingent upon proper sample preparation.^{[1][2][3][4]} The following protocol ensures a homogeneous sample, free from particulate matter and paramagnetic impurities, which can adversely affect spectral quality.^[4]

- **Sample Weighing:** Accurately weigh 5-25 mg of **1-(4-(decyloxy)phenyl)ethanone** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.^[1]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.^[4]
- **Dissolution:** Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.^[4] Gently swirl or vortex the vial to ensure complete dissolution.
- **Filtration:** To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.^[3]
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

¹H NMR Spectroscopy

The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers, and the connectivity of adjacent protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.92	Doublet	2H	H-2', H-6'
6.91	Doublet	2H	H-3', H-5'
4.02	Triplet	2H	H-1''
2.55	Singlet	3H	H-8'
1.80	Quintet	2H	H-2''
1.46 - 1.27	Multiplet	12H	H-3'' to H-8''
0.89	Triplet	3H	H-10''

- **Aromatic Protons:** The two doublets at 7.92 ppm and 6.91 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.92 ppm is attributed to the deshielding effect of the adjacent carbonyl group, assigning it to the ortho protons (H-2', H-6'). The upfield doublet at 6.91 ppm is assigned to the meta protons (H-3', H-5'), which are shielded by the electron-donating decyloxy group.
- **Decyloxy Chain Protons:** The triplet at 4.02 ppm corresponds to the two protons on the carbon (C-1'') directly attached to the ether oxygen, as they are deshielded by the electronegative oxygen atom. The quintet at 1.80 ppm is assigned to the protons on the adjacent carbon (C-2''). The large multiplet between 1.46 and 1.27 ppm represents the overlapping signals of the 12 protons of the six methylene groups in the middle of the alkyl chain. The triplet at 0.89 ppm is characteristic of a terminal methyl group (H-10'').
- **Acetyl Protons:** The sharp singlet at 2.55 ppm integrates to three protons and is assigned to the methyl protons (H-8') of the acetyl group. Its singlet nature indicates no adjacent protons.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.

Chemical Shift (δ) ppm	Assignment
196.7	C-7' (C=O)
163.4	C-4'
130.5	C-2', C-6'
130.4	C-1'
114.1	C-3', C-5'
68.3	C-1''
31.9	C-8''
29.5	C-6'', C-7''
29.3	C-4'', C-5''
29.1	C-2''
26.0	C-3''
22.7	C-9''
26.4	C-8' (CH ₃)
14.1	C-10''

- **Carbonyl Carbon:** The signal at 196.7 ppm is characteristic of a ketone carbonyl carbon (C-7').
- **Aromatic Carbons:** The signal at 163.4 ppm is assigned to the carbon atom (C-4') attached to the oxygen of the decyloxy group due to the strong deshielding effect of the oxygen. The signals at 130.5 ppm and 114.1 ppm are assigned to the ortho (C-2', C-6') and meta (C-3', C-5') carbons, respectively. The quaternary carbon (C-1') appears at 130.4 ppm.
- **Decyloxy Chain Carbons:** The carbon attached to the ether oxygen (C-1'') appears at 68.3 ppm. The signals for the methylene carbons of the decyl chain appear in the range of 22.7 to

31.9 ppm. The terminal methyl carbon (C-10") is observed at 14.1 ppm.

- Acetyl Carbon: The methyl carbon of the acetyl group (C-8') is found at 26.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation (Thin Solid Film)

For solid samples, the thin film method is a common and straightforward technique.^[5]

- Sample Preparation: Place a small amount of **1-(4-(decyloxy)phenyl)ethanone** in a clean vial.
- Dissolution: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.^[5]
- Film Formation: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).^[5]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.^[5]
- Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Data Summary: IR

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920, 2851	Strong	C-H stretching (alkane)
1678	Strong	C=O stretching (aryl ketone)
1603, 1576	Medium	C=C stretching (aromatic)
1256	Strong	C-O stretching (aryl ether)
1171	Strong	C-O stretching
837	Strong	C-H bending (para-disubstituted)

- **C-H Stretching:** The strong absorptions at 2920 cm⁻¹ and 2851 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain of the decyloxy group.
- **Carbonyl Stretching:** A very strong and sharp absorption at 1678 cm⁻¹ is indicative of the C=O stretching vibration of the ketone functional group. Its position is consistent with an aryl ketone, where conjugation with the aromatic ring lowers the frequency compared to a simple alkyl ketone.
- **Aromatic C=C Stretching:** The absorptions at 1603 cm⁻¹ and 1576 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.
- **C-O Stretching:** The strong band at 1256 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether linkage. The band at 1171 cm⁻¹ can be assigned to the symmetric C-O-C stretching.
- **C-H Bending:** The strong absorption at 837 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a para-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound, as well as structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, which can be valuable for structural elucidation.^[6]

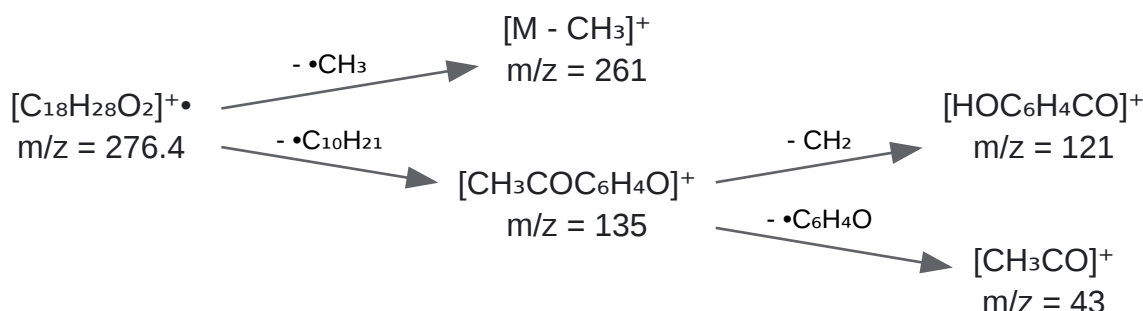
- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Volatilization:** The sample is heated under vacuum to produce gaseous molecules.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($M^{+\bullet}$).^{[6][7]}
- **Fragmentation:** The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.^{[6][8]}
- **Analysis:** The ions are accelerated and separated in a mass analyzer according to their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Data Summary: Mass Spectrometry

m/z	Proposed Fragment
276.4	$[M]^{+\bullet}$ (Molecular Ion)
261	$[M - CH_3]^+$
135	$[CH_3COC_6H_4O]^+$
121	$[HOC_6H_4CO]^+$
43	$[CH_3CO]^+$

Note: The molecular weight of **1-(4-(decyloxy)phenyl)ethanone** is 276.4 g/mol .

The mass spectrum of **1-(4-(decyloxy)phenyl)ethanone** is expected to show a molecular ion peak at m/z 276.4. The fragmentation pattern provides further structural confirmation.



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Caption: Proposed fragmentation pathway of **1-(4-(decyloxy)phenyl)ethanone** in EI-MS.

- Molecular Ion: The peak at m/z 276.4 corresponds to the molecular ion $[C_{18}H_{28}O_2]^+\bullet$.
- Loss of a Methyl Group: A peak at m/z 261 can be attributed to the loss of a methyl radical ($\bullet CH_3$) from the molecular ion, a common fragmentation for ketones.
- Benzylic Cleavage: A prominent peak is expected at m/z 135, resulting from the cleavage of the C-O bond of the ether, leading to the formation of the stable $[CH_3COC_6H_4O]^+$ fragment and the loss of the decyl radical.
- Further Fragmentation: The fragment at m/z 135 can further lose a methylene group to give a fragment at m/z 121.
- Acylium Ion: A peak at m/z 43 is characteristic of the acylium ion $[CH_3CO]^+$, formed by cleavage of the bond between the carbonyl carbon and the aromatic ring.

Conclusion

The collective spectroscopic data from 1H NMR, ^{13}C NMR, IR, and mass spectrometry provide a cohesive and unambiguous structural confirmation of **1-(4-(decyloxy)phenyl)ethanone**. The detailed analysis of each spectrum, grounded in established principles, serves as a valuable

resource for researchers and scientists. The methodologies and interpretations presented herein adhere to rigorous scientific standards, ensuring the trustworthiness and utility of this guide for professionals in the field.

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